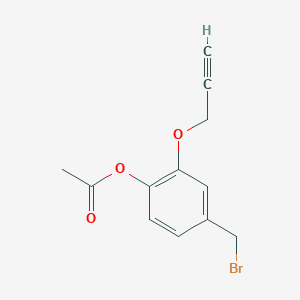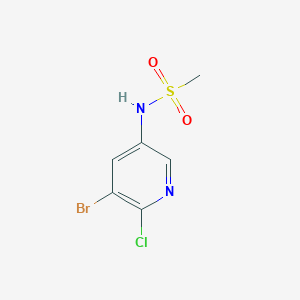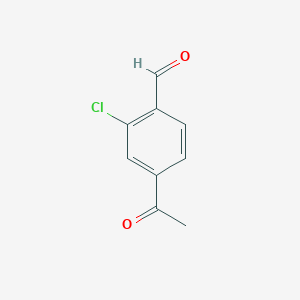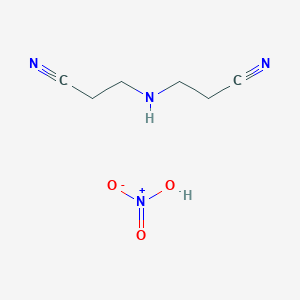![molecular formula C9H8BrFN2O B13985160 (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the imidazo[1,2-a]pyridine core, along with a methanol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. Other synthetic strategies involve multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of microwave irradiation, are likely to be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine, fluorine, and methyl substituents.
6-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the fluorine and methyl groups.
7-Fluoroimidazo[1,2-a]pyridine: Similar structure but lacks the bromine and methyl groups.
Uniqueness
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the combination of bromine, fluorine, and methyl substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential as a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C9H8BrFN2O |
|---|---|
Molecular Weight |
259.07 g/mol |
IUPAC Name |
(6-bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H8BrFN2O/c1-5-8(4-14)13-3-6(10)7(11)2-9(13)12-5/h2-3,14H,4H2,1H3 |
InChI Key |
BICNEYXDFYVYHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C(=CC2=N1)F)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)





![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)



![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)

![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
